RU-505 belongs to a class of compounds that are specifically designed to interact with protein aggregates. It is classified as a small molecule inhibitor, targeting protein-protein interactions that are implicated in various neurodegenerative disorders. The synthesis and characterization of RU-505 have been documented in various scientific studies, highlighting its importance in medicinal chemistry and biochemistry .
The synthesis of RU-505 has been approached through various methodologies, emphasizing efficiency and yield. One notable method involves a two-step synthesis process:
For example, a recent study detailed a microwave-assisted synthesis technique that enhances reaction rates and improves yields compared to traditional methods . This method utilizes high temperatures and pressures to facilitate the formation of the desired product efficiently.
The molecular structure of RU-505 can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The compound's structure typically includes functional groups that facilitate its interaction with amyloid-beta proteins.
Key structural data include:
RU-505 participates in several chemical reactions pertinent to its function as an inhibitor. These reactions primarily involve:
Technical details regarding these reactions can be elucidated through kinetic studies and binding affinity assays, which provide insights into the mechanism by which RU-505 exerts its inhibitory effects .
The mechanism of action for RU-505 involves several key processes:
Data supporting this mechanism include binding studies that quantify the affinity of RU-505 for amyloid-beta compared to other compounds .
RU-505 exhibits several notable physical and chemical properties:
Relevant data from these analyses contribute to understanding how RU-505 behaves under various conditions .
RU-505 holds significant promise in scientific research and potential therapeutic applications:
RU-505 (chemical name: N-benzyl-2-tert-butyl-N-[2-(dimethylamino)ethyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxamide) is a small-molecule compound with the empirical formula C28H32FN5O and a molecular weight of 473.58 g/mol. Its CAS registry number is 1314206-29-5. Structurally, it features a pyrazolopyrimidine core with fluorophenyl and benzyl substituents, contributing to its hydrophobic character (LogP: 5.1) and blood-brain barrier (BBB) permeability [1] [5].
Table 1: Physicochemical Properties of RU-505
Property | Value |
---|---|
Molecular Formula | C28H32FN5O |
Exact Mass | 473.2591 Da |
CAS Number | 1314206-29-5 |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 5 |
Rotatable Bonds | 8 |
Solubility | Soluble in DMSO, ethanol, corn oil |
Pharmacologically, RU-505 is classified as a selective inhibitor of the β-amyloid (Aβ)-fibrinogen interaction. It exhibits half-maximal inhibitory concentrations (IC50) of 5.00 μM in fluorescence polarization (FP) assays and 2.72 μM in AlphaLISA assays, confirming its potency in disrupting pathological protein-protein interactions [1] [4].
RU-505 was discovered through a high-throughput screening (HTS) campaign targeting Aβ-fibrinogen interactions, a pathway implicated in Alzheimer’s cerebrovascular pathology. The screening cascade involved:
Table 2: Hit Identification Workflow for RU-505
Screening Stage | Compounds Tested | Concentration | Key Selection Criteria | Hits Identified |
---|---|---|---|---|
Primary FP Assay | 93,716 | 20 μM | >75% inhibition | 3,010 (3.21%) |
AlphaLISA Secondary Assay | 3,010 | 12.5 μM | >50% inhibition | 167 (0.18%) |
Quenching/Lipinski Filter | 167 | 12.5 μM | <30% quenching, ≤1 rule violation | 87 (0.09%) |
Dose-Response Validation | 87 | 0.07–40 μM | IC50 < 50 μM | 5 (0.024%) |
RU-505 emerged as the lead compound due to its nanomolar affinity in pull-down assays and efficacy in reversing Aβ-induced fibrin clot abnormalities [4]. Its discovery was pivotal in establishing the Aβ-fibrinogen axis as a druggable target for Alzheimer’s-related vascular pathology.
RU-505 addresses a critical intersection between cerebrovascular dysfunction and Alzheimer’s disease (AD) pathology. Its mechanistic significance lies in:
Notably, RU-505 shows differential activity against Aβ isoforms: it preferentially inhibits monomer-fibrinogen binding (IC50 ≈1.5 μM) over oligomeric Aβ, which has 4-fold higher fibrinogen affinity. This selectivity underscores its role in early-stage amyloid pathology [4]. Its BBB permeability further enhances translational potential for combinatorial AD therapies targeting both parenchymal and vascular amyloid.
Table 3: Key Biological Activities of RU-505
Activity | Assay System | Result | Significance |
---|---|---|---|
Aβ-Fibrinogen Inhibition | Fluorescence Polarization | IC50 = 5.00 μM | Confirms target engagement |
AlphaLISA | IC50 = 2.72 μM | Validates HTS hits | |
BBB Penetration | In vivo models | High permeability | Enables CNS targeting |
Vascular Amyloid Reduction | Transgenic AD mice | ↓ Cerebral amyloid angiopathy | Addresses cerebrovascular component of AD |
Cognitive Improvement | Behavioral assays | Reversed memory deficits | Demonstrates functional relevance |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7